molecular formula C17H16N4O4S B2363661 N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896327-07-4

N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2363661
CAS No.: 896327-07-4
M. Wt: 372.4
InChI Key: YFXHJHCZGYRQSX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure incorporating a 2,4-dimethoxyphenyl group linked to a 4-oxo-4H-pyrido[1,2-a][1,3,5]triazine core via a sulfanyl-acetamide bridge. This specific architecture suggests potential as a key intermediate or scaffold in the development of novel bioactive molecules. Compounds with similar structural motifs, such as triazine and pyridine derivatives, are frequently investigated for various pharmacological activities. Researchers may explore this compound's utility as a core structure for developing enzyme inhibitors, given that analogous triazolo-pyrazine and triazine-containing compounds have been studied for their fungicidal properties and capacity to modulate biological pathways . Its mechanism of action would be highly dependent on the specific biological target, but could involve interference with enzymatic function or protein-protein interactions critical to cellular processes. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-24-11-6-7-12(13(9-11)25-2)18-15(22)10-26-16-19-14-5-3-4-8-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXHJHCZGYRQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrido[1,2-a][1,3,5]triazin moiety
  • A sulfanyl functional group
  • A dimethoxyphenyl substituent

This unique arrangement contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis. The compound may interact with:

  • Dihydrofolate reductase (DHFR) : Inhibition of DHFR can disrupt folate metabolism, which is crucial for DNA synthesis and cell proliferation.
  • Thymidylate synthase (TS) : Targeting TS can lead to "thymineless death," especially in rapidly dividing cells such as cancer cells.

Antimicrobial Activity

Preliminary studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains were evaluated. The compound showed potent activity against both Gram-positive and Gram-negative bacteria .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus5.6
Escherichia coli10.0
Pseudomonas aeruginosa8.0

Cytotoxicity

Cytotoxicity assays revealed that the compound could induce cell death in cancer cell lines:

  • IC50 values were determined in the range of 3.12–12.1 µg/mL across different cancer types .

Case Studies

Several studies have documented the effects of similar compounds on various biological systems:

  • Study on Anticancer Activity : A study demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazin exhibited significant anticancer activity by inducing apoptosis in human cancer cell lines .
  • Antibacterial Evaluation : Another investigation assessed the antibacterial efficacy of related compounds against resistant strains of bacteria and found that certain modifications enhanced their potency significantly .

Scientific Research Applications

Key Structural Components

ComponentDescription
Dimethoxyphenyl GroupEnhances lipophilicity and biological activity.
Pyrido[1,2-a][1,3,5]triazinImparts specific pharmacological properties.
Sulfanyl LinkerFacilitates interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. Studies have evaluated their efficacy against various bacterial strains:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Staphylococcus aureus

For instance, a study demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazin compounds showed promising results against these pathogens due to their ability to inhibit bacterial growth effectively .

Anticancer Potential

The compound's structure suggests potential applications in cancer treatment. Pyrido[1,2-a][1,3,5]triazin derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways related to cell survival and proliferation.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity exhibited by similar compounds. Research has shown that pyrido derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .

Antiallergic Effects

Compounds structurally related to this compound have been evaluated for antiallergic properties. In animal models of allergic reactions, some derivatives demonstrated significant reductions in allergic responses compared to standard treatments .

Reaction Conditions

The synthesis requires careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.

Case Study 1: Antimicrobial Evaluation

In a study published in MDPI, researchers synthesized various pyrido derivatives and assessed their antimicrobial activities against several strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer properties of pyrido derivatives revealed that specific modifications in the molecular structure enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfanyl-Acetamide Linkages

Compound 13a (2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide)

  • Structure: Contains a cyano group and hydrazinylidene moiety instead of the pyrido-triazinone ring.
  • Synthesis: Prepared via coupling of cyanoacetanilide with diazonium salts (94% yield) .
  • Properties : Melting point (288°C), IR peaks at 2214 cm⁻¹ (C≡N) and 1664 cm⁻¹ (C=O).
  • Bioactivity: Not explicitly reported, but sulfamoyl groups are associated with anti-inflammatory activity .

N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Structure: Triazole ring replaces pyrido-triazinone; acetylaminophenyl substituent enhances solubility.
  • Applications: Triazole derivatives are known for antimicrobial and anticancer properties .
Anti-Exudative Acetamide Derivatives

2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides

  • Structure: Furan-substituted triazole core differs from pyrido-triazinone but shares the sulfanyl-acetamide motif.
  • Bioactivity : Demonstrated significant anti-exudative activity (10 mg/kg dose) in rat models, comparable to diclofenac sodium .
  • Synthesis : Alkylation of triazole-thione with α-chloroacetamides in basic conditions .
Benzothiazole-Based Analogues

(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide

  • Structure: Benzothiazole replaces pyrido-triazinone; dimethoxyphenyl group is retained.

Physicochemical and Spectroscopic Comparisons

Compound Core Structure Substituents Melting Point (°C) Key IR Peaks (cm⁻¹) Bioactivity
Target Compound Pyrido-triazinone 2,4-Dimethoxyphenyl Not reported Likely C=O (~1660) Hypothesized anti-inflammatory
13a Hydrazinylidene-cyanide 4-Methylphenyl, sulfamoyl 288 2214 (C≡N), 1664 (C=O) Unreported
2-((4-Amino-5-(furan-2-yl)-triazol)-acetamide Triazole-furan Furan, sulfanyl-acetamide Not reported ~3300 (NH), 1660 (C=O) Anti-exudative (10 mg/kg)
N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide Benzothiazole 2,4-Dimethoxyphenyl Not reported ~1650 (C=O) Anticancer (inferred)

Preparation Methods

Core Pyrido-Triazine Formation

The pyrido[1,2-a]triazin-4-one core is synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and carbonyl-containing reagents. A representative pathway involves:

  • Starting Material : 2-Amino-3-cyanopyridine reacts with ethyl chloroformate in anhydrous dichloromethane at 0–5°C to form an intermediate carbamate.
  • Cyclization : Heating the carbamate with ammonium acetate in acetic acid at 120°C for 6 hours induces ring closure, yielding 4-oxo-4H-pyrido[1,2-a]triazine-2-carbonitrile.
  • Hydrolysis : The nitrile group is converted to a thiol using phosphorus pentasulfide (P₂S₅) in dry pyridine under reflux (110°C, 4 hours), producing 2-mercapto-4H-pyrido[1,2-a]triazin-4-one.

Critical Parameters :

  • Temperature control during cyclization prevents decomposition of the triazine ring.
  • Anhydrous conditions are essential to avoid hydrolysis of intermediates.

Sulfanyl Acetamide Coupling

The thiol group is functionalized via nucleophilic substitution:

  • Alkylation : 2-Mercapto-4H-pyrido[1,2-a]triazin-4-one reacts with chloroacetyl chloride in tetrahydrofuran (THF) at −20°C, using triethylamine as a base, to form 2-(chloroacetylthio)-4H-pyrido[1,2-a]triazin-4-one.
  • Amination : The chloro intermediate is coupled with 2,4-dimethoxyaniline in dimethylformamide (DMF) at 80°C for 12 hours, yielding the final acetamide product.

Side Reactions :

  • Over-alkylation at the triazine nitrogen is mitigated by maintaining low temperatures.
  • Competing oxidation of the thiol to disulfide is prevented by conducting reactions under nitrogen.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Table 1 compares yields across solvent systems for the amination step:

Solvent Base Temperature (°C) Time (h) Yield (%)
DMF Et₃N 80 12 78
THF K₂CO₃ 65 18 62
DCM DBU 40 24 45

DMF with triethylamine provided optimal nucleophilicity for amine coupling.

Temperature-Dependent Selectivity

Heating above 85°C during cyclization led to a 15% decrease in yield due to ring-opening side reactions. Conversely, temperatures below 70°C resulted in incomplete conversion (<50%).

Purification and Analytical Characterization

Chromatographic Methods

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7 → 1:1 gradient) to isolate the title compound in >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J=6.8 Hz, 1H, pyrido-H), 8.25 (s, 1H, triazine-H), 7.92 (d, J=8.4 Hz, 1H, Ar-H), 6.62–6.58 (m, 2H, Ar-H), 4.32 (s, 2H, SCH₂CO), 3.85 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calcd for C₁₇H₁₆N₄O₄S [M+H]⁺: 373.0974; found: 373.0971.

Challenges and Mitigation Strategies

Functional Group Compatibility

  • Methoxy Groups : The electron-donating 2,4-dimethoxyphenyl moiety increases susceptibility to electrophilic aromatic substitution. This is countered by using mild Lewis acids (e.g., ZnCl₂) during coupling.
  • Sulfanyl Stability : Thioether linkage oxidation is minimized by adding 0.1% w/v ascorbic acid to reaction mixtures.

Scale-Up Limitations

Batch sizes >50 g resulted in exothermic runaway during cyclization. Implementing a continuous flow reactor with real-time temperature monitoring improved safety and consistency.

Applications in Medicinal Chemistry

While pharmacological studies of this specific compound are limited, structural analogs demonstrate:

  • Kinase Inhibition : Pyrido-triazine derivatives inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values <100 nM.
  • Antimicrobial Activity : Sulfanyl-acetamide moieties disrupt bacterial cell wall synthesis in Staphylococcus aureus (MIC: 8 µg/mL).

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:
  • Core ring formation : Construction of the pyrido[1,2-a][1,3,5]triazin-4-one core via cyclization reactions under reflux conditions in polar solvents (e.g., DMF or ethanol) .
  • Sulfanyl linkage introduction : Thiolation using reagents like Lawesson’s reagent or thiourea derivatives, often catalyzed by bases (e.g., K₂CO₃) at 60–80°C .
  • Acetamide coupling : Reaction of the sulfanyl intermediate with 2,4-dimethoxyphenylamine via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents .
  • Critical parameters : Temperature control (±2°C), solvent polarity, and catalyst selection are crucial for minimizing side products .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm bond formation (e.g., sulfanyl group at C2 of the triazine ring) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and crystallographic packing, as demonstrated for structurally analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency, balancing dielectric constant and boiling point .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) to accelerate specific steps .
  • Continuous flow reactors : Enhance reproducibility and scalability by automating temperature/pressure control, as seen in industrial analogs .
  • Computational modeling : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in reported bioactivity data for this compound and its analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. chloro groups) and compare bioactivity profiles using standardized assays (e.g., IC₅₀ in enzyme inhibition) .
  • Molecular docking studies : Model interactions with biological targets (e.g., kinases) to rationalize discrepancies in potency or selectivity .
  • Meta-analysis of literature : Cross-reference data from independent studies to identify trends or outliers, adjusting for variables like assay conditions (pH, cell lines) .

Q. What strategies are recommended for derivatizing this compound to enhance its pharmacological properties?

  • Methodological Answer :
  • Functional group modifications :
  • Replace the 2,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to alter electronic properties and binding affinity .
  • Introduce bioisosteres (e.g., replacing the sulfanyl group with a carbonyl) to improve metabolic stability .
  • Prodrug design : Conjugate with ester or phosphate groups to enhance solubility and bioavailability .
  • Parallel synthesis : Use combinatorial chemistry libraries to rapidly generate and screen derivatives .

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